Cas no 358721-33-2 (2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)-)
358721-33-2 structure
Product Name:2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)-
Numero CAS:358721-33-2
MF:C13H20O3
MW:224.296104431152
CID:837743
PubChem ID:11053300
Update Time:2025-04-19
2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyclohexen-1-one, 4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)-
- 2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)-
- 5-[(2E)-2-Buten-1-yl]-2-isopropyl-4-{[2'-(1H-tetrazol-5-yl)-4-bip henylyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- 5-[(2E)-2-Buten-1-yl]-2-isopropyl-4-{[2\'-(1H-tetrazol-5-yl)-4-bip henylyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Apocynol A
- (4R)-4-[(1E,3R)-3-Hydroxy-1-buten-1-yl]-3-(hydroxymethyl)-5,5-dimethyl-2-cyclohexen-1-one
- [ "9", "13-Dihydroxymegastigma-4", "7-dien-3-one" ]
- HY-N2885
- NSC805018
- AKOS040760079
- CS-0023467
- NSC-805018
- (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one
- CHEMBL2407705
- 358721-33-2
- (4R)-4-((E,3R)-3-hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one
- FS-9311
- 9
-
- Inchi: 1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3
- Chiave InChI: NSPUEQDFCJBNBF-UHFFFAOYSA-N
- Sorrisi: CC(C=CC1C(C)(C)CC(=O)C=C1CO)O
Proprietà calcolate
- Massa esatta: 224.14100
- Massa monoisotopica: 224.14124450g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 326
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 57.5Ų
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 377.1±42.0 °C at 760 mmHg
- Punto di infiammabilità: 196.0±24.4 °C
- PSA: 57.53000
- LogP: 1.45730
- Pressione di vapore: 0.0±1.9 mmHg at 25°C
2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TMA1778-1mg |
Apocynol A |
358721-33-2 | 1mg |
¥ 1520 | 2024-07-20 | ||
| TargetMol Chemicals | TMA1778-1 mg |
Apocynol A |
358721-33-2 | 98% | 1mg |
¥ 1,520 | 2023-07-11 | |
| TargetMol Chemicals | TMA1778-1 mL * 10 mM (in DMSO) |
Apocynol A |
358721-33-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3610 | 2023-09-15 | |
| TargetMol Chemicals | TMA1778-1 ml * 10 mm |
Apocynol A |
358721-33-2 | 1 ml * 10 mm |
¥ 3610 | 2024-07-20 |
2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)- Letteratura correlata
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
358721-33-2 (2-Cyclohexen-1-one,4-[(1E,3R)-3-hydroxy-1-butenyl]-3-(hydroxymethyl)-5,5-dimethyl-, (4R)-) Prodotti correlati
- 189351-15-3(2-Cyclohexen-1-one,4-hydroxy-4-[(1E,3S)-3-hydroxy-1-butenyl]-3,5,5-trimethyl-, (4S)-)
- 23526-45-6(Vomifoliol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti